molecular formula C14H13Br2NO5S2 B10758508 [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1135242-20-4

[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B10758508
CAS No.: 1135242-20-4
M. Wt: 499.2 g/mol
InChI Key: ABQHPGHMYXJJIV-MRVPVSSYSA-N
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Description

[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound belonging to the class of alpha amino acids and derivatives . This compound is characterized by its unique structure, which includes bromine, ethoxy, hydroxy, and thiazolidinone groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.

    Bromination: The introduction of bromine atoms is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Ethoxylation and hydroxylation: These functional groups are introduced through reactions with ethyl alcohol and hydroxylating agents, respectively.

    Coupling reactions: The final step involves coupling the thiazolidinone derivative with the brominated and ethoxylated benzyl group under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups

    Reduced derivatives: Compounds with reduced bromine content or altered oxidation states

    Substituted derivatives: Compounds with different functional groups replacing the bromine atoms

Scientific Research Applications

[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to target DNA polymerase III subunit beta in Escherichia coli, inhibiting its activity and affecting bacterial replication . The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Brominated benzyl derivatives: Compounds with bromine atoms attached to a benzyl group, often exhibiting antimicrobial properties.

    Ethoxylated phenols: Compounds with ethoxy groups attached to phenol rings, used in various industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

CAS No.

1135242-20-4

Molecular Formula

C14H13Br2NO5S2

Molecular Weight

499.2 g/mol

IUPAC Name

2-[(5R)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H13Br2NO5S2/c1-2-22-7-3-6(10(15)11(16)12(7)20)4-8-13(21)17(5-9(18)19)14(23)24-8/h3,8,20H,2,4-5H2,1H3,(H,18,19)/t8-/m1/s1

InChI Key

ABQHPGHMYXJJIV-MRVPVSSYSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)C[C@@H]2C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)CC2C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O

Origin of Product

United States

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